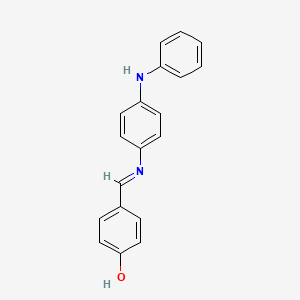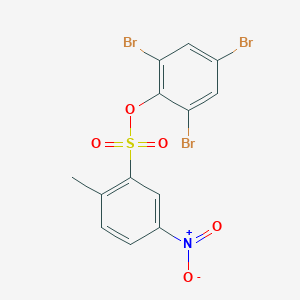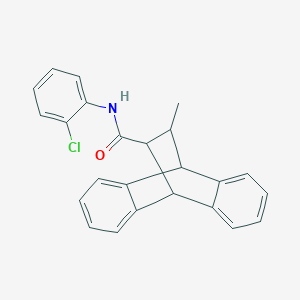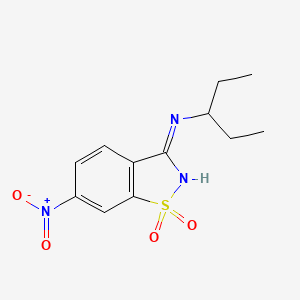
4-((4-(Phenylamino)Phenylimino)Methyl)Phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-(フェニルアミノ)フェニルイミノ)メチル)フェノールは、分子式C13H11NOの有機化合物です。これは、4-ヒドロキシベンズアルデヒドとアニリンの縮合から得られるシッフ塩基です。この化合物は、化学、生物学、産業など、さまざまな分野で応用されていることが知られています。
製造方法
合成経路と反応条件
4-((4-(フェニルアミノ)フェニルイミノ)メチル)フェノールの合成には、通常、以下の手順が含まれます。
出発物質: 4-ヒドロキシベンズアルデヒドとアニリン。
反応媒体: エタノールが一般的に溶媒として使用されます。
反応条件: 反応混合物を室温で約15分間撹拌します。
工業的製造方法
この化合物の特定の工業的製造方法は広く文書化されていませんが、一般的なアプローチは、ラボスケールの合成プロセスを拡大することです。これには、反応条件、溶媒回収、および精製手順を最適化して、高収率と高純度を確保することが含まれます。
化学反応解析
反応の種類
4-((4-(フェニルアミノ)フェニルイミノ)メチル)フェノールは、次のものを含むさまざまな化学反応を起こします。
酸化: この化合物は、キノン誘導体を形成するように酸化することができます。
還元: 還元反応により、イミン基をアミン基に変換できます。
置換: 芳香環上で求電子置換反応が起こる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と過酸化水素(H2O2)が含まれます。
還元: 水素化ホウ素ナトリウム(NaBH4)は、多くの場合、還元剤として使用されます。
置換: ハロゲン、ニトロ化剤、スルホン化剤は、置換反応に一般的に使用されます。
主な生成物
酸化: キノン誘導体。
還元: 対応するアミン誘導体。
置換: 元の化合物のハロゲン化、ニトロ化、またはスルホン化誘導体。
準備方法
The synthesis of 4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]phenol typically involves a Schiff base condensation reaction. This reaction is carried out by reacting 4-aminophenol with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction conditions usually include a solvent such as ethanol and a temperature range of 60-80°C. The resulting product is then purified through recrystallization.
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and higher yields.
化学反応の分析
4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: The imine group (C=N) can be reduced to an amine (C-N) using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic hydroxyl group results in the formation of quinones, while reduction of the imine group yields the corresponding amine.
科学的研究の応用
4-((4-(フェニルアミノ)フェニルイミノ)メチル)フェノールは、いくつかの科学研究において応用されています。
化学: これは、染料や医薬品など、さまざまな有機化合物の合成のための出発物質として使用されます.
生物学: この化合物は、その潜在的な抗菌および抗真菌特性について研究されてきました.
医学: 薬物合成における中間体としての可能性を探求するために、研究が進められています。
作用機序
4-((4-(フェニルアミノ)フェニルイミノ)メチル)フェノールの作用機序には、さまざまな分子標的との相互作用が含まれます。
分子標的: この化合物は、酵素やタンパク質と相互作用して、それらの活性を阻害する可能性があります。
類似の化合物との比較
類似の化合物
- 4-((4-メトキシフェニル)アミノ)メチル)-N,N-ジメチルアニリン
- 2-メトキシ-5-((フェニルアミノ)メチル)フェノール
独自性
4-((4-(フェニルアミノ)フェニルイミノ)メチル)フェノールは、その特定の構造のために独特です。この構造により、さまざまな化学反応に関与し、さまざまな生物学的活性を示すことができます。そのシッフ塩基の性質は、有機合成における汎用性の高い中間体としても機能します。
類似化合物との比較
4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]phenol can be compared with other Schiff base compounds such as:
2-methoxy-4-(((4-(phenylamino)phenyl)imino)methyl)phenol: Similar in structure but with a methoxy group, which can influence its reactivity and antioxidant properties.
2-methoxy-4-(((4-(phenylamino)phenyl)amino)methyl)phenol: Contains an additional amine group, which can enhance its antioxidant activity through additional hydrogen donation sites.
These similar compounds highlight the versatility and potential modifications that can be made to the Schiff base structure to tailor its properties for specific applications.
特性
分子式 |
C19H16N2O |
|---|---|
分子量 |
288.3 g/mol |
IUPAC名 |
4-[(4-anilinophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C19H16N2O/c22-19-12-6-15(7-13-19)14-20-16-8-10-18(11-9-16)21-17-4-2-1-3-5-17/h1-14,21-22H |
InChIキー |
VDLJAOBPFPHSPI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=CC3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(1Z)-2-(4-methylphenyl)-2-oxo-1-(2-phenylhydrazinylidene)ethyl]-2H-1,4-benzoxazin-2-one](/img/structure/B11534023.png)
![2-Ethoxy-4-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl 4-bromobenzoate](/img/structure/B11534025.png)

![N-(3,5-dibromopyridin-2-yl)-2-[(3-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B11534033.png)

![N,N'-pentane-1,5-diylbis{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide}](/img/structure/B11534039.png)
![6-Amino-4-(furan-3-yl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11534057.png)
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide](/img/structure/B11534061.png)
![2-(2-chloro-4-fluorophenyl)-N-[(E)-(3-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11534064.png)
![methyl 2-[2-amino-3-cyano-5-oxo-4-(pyridin-3-yl)-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11534071.png)
![3,4-dibromo-2-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-methoxyphenol](/img/structure/B11534086.png)
![2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11534094.png)
![N-(2-methylphenyl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11534107.png)

